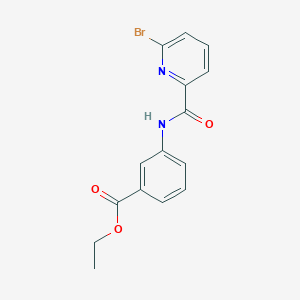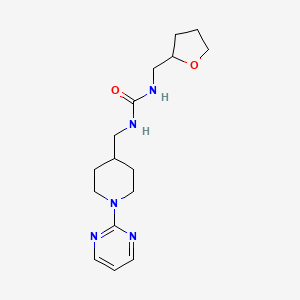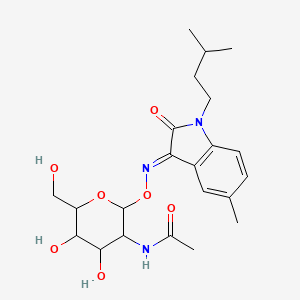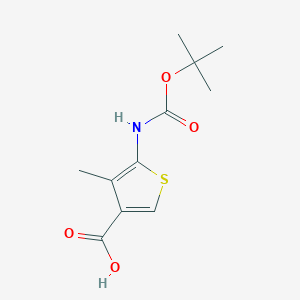
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide is a compound that likely combines the structural motifs of tetrahydroquinoline and benzenesulfonamide. Tetrahydroquinoline derivatives are known for their wide range of biological activities, including antitumor properties as seen in some novel tetrahydroquinoline derivatives bearing the sulfonamide moiety . Benzenesulfonamides, particularly those with fluorine substitutions, have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are significant for various physiological functions .
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives often involves multi-step reactions starting from various precursors such as N-benzyl aminoacetaldehyde derivatives or ortho-brominated aromatic aldehydes . For instance, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines can be achieved through a reductive amination followed by a palladium-catalyzed ethoxyvinylation and a subsequent reductive N-alkylation . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered alicyclic ring fused to a benzene ring. The substitution patterns on the tetrahydroquinoline core and the benzenesulfonamide moiety can significantly influence the binding affinity and selectivity towards biological targets, such as carbonic anhydrases . The presence of fluorine atoms, as in the case of 2,4-difluorobenzenesulfonamide, is known to enhance binding potency .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including cyclization and substitution reactions, to yield a wide array of structurally diverse compounds . The introduction of a sulfonamide group can further increase the chemical versatility of these molecules, allowing for the formation of metal complexes or the inhibition of bacterial biofilms .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide would be influenced by the presence of the difluorobenzenesulfonamide group and the tetrahydroquinoline core. The fluorine atoms are likely to affect the compound's lipophilicity and electronic properties, potentially enhancing its biological activity . The tetrahydroquinoline moiety may contribute to the molecule's planarity and rigidity, which can be important for its interaction with biological targets .
科学的研究の応用
Synthesis and Pharmacological Activities
Researchers have extensively studied the synthesis and characterization of quinazoline and tetrahydroquinoline derivatives, investigating their potential as therapeutic agents due to their diverse pharmacological properties. For instance, Rahman et al. (2014) synthesized a series of N-substituted benzene sulfonamide derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic activities in rats. Their findings highlighted the significant pharmacological potential of these compounds, with some showing excellent activity compared to standard drugs (Rahman et al., 2014). Similarly, Alqasoumi et al. (2010) discovered novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as antitumor agents, demonstrating more potent and efficacious activity than Doxorubicin, a reference drug, in in vitro antitumor activity evaluations (Alqasoumi et al., 2010).
Organic Synthesis and Material Science Applications
In the realm of organic synthesis and materials science, compounds such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide serve as precursors or intermediates for the synthesis of complex molecules and materials. Chaitanya et al. (2013) reported on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide, highlighting the method's efficacy in synthesizing various benzonitrile derivatives (Chaitanya et al., 2013). This research underscores the versatility of sulfonamide derivatives in facilitating novel synthetic routes for organic compounds.
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-7-10-21(19(24)13-17)30(28,29)25-18-8-9-20-16(12-18)6-11-22(27)26(20)14-15-4-2-1-3-5-15/h1-5,7-10,12-13,25H,6,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLVMXFZJOGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)


![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526921.png)
![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)
